molecular formula C20H17FN2O2 B3019287 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899754-27-9

1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B3019287
CAS RN: 899754-27-9
M. Wt: 336.366
InChI Key: LHHMCQWDSMTJMA-UHFFFAOYSA-N
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Description

The compound "1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with potential pharmacological applications. For instance, the first paper describes dihydroxypyrimidine-4-carboxamides as potent and selective HIV integrase inhibitors, which are crucial for the replication of the HIV-1 virus. These compounds, including 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, have been synthesized and evaluated for their inhibitory effects on the HIV-integrase-catalyzed strand transfer process, showing promise as antiviral agents .

Synthesis Analysis

The synthesis of related compounds, such as the dihydroxypyrimidine-4-carboxamides, involves structural modifications to examine their effects on HIV-integrase inhibitory potencies. Although the exact synthesis of "this compound" is not detailed, it can be inferred that similar synthetic strategies could be employed, focusing on the optimization of pharmacokinetic properties and minimizing liabilities in counterscreening assays .

Molecular Structure Analysis

The second paper provides insights into the molecular structure and conformation of a solvated compound, "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide," which was studied using X-ray analysis and AM1 molecular orbital methods. The compound exhibits a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety. This suggests that the molecular structure of "this compound" could also be studied using similar methods to determine its conformation and how it might interact with biological targets .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving "this compound." However, the first paper's focus on the inhibition of the HIV-integrase-catalyzed strand transfer process by related compounds suggests that the compound may also be designed to interact with specific biological pathways or enzymes, leading to potential therapeutic effects .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not discussed in the provided papers, the analysis of related compounds, such as those in the first paper, includes pharmacokinetic properties and the absence of liabilities in counterscreening assays. These properties are critical for the development of a clinically useful antiviral agent and would likely be important for the compound as well .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions required when handling it .

Future Directions

The future research directions for this compound could involve further studying its properties, developing more efficient synthesis methods, and exploring potential applications in fields such as medicine or materials science .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-7-2-5-11-18(14)22-19(24)16-9-6-12-23(20(16)25)13-15-8-3-4-10-17(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMCQWDSMTJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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